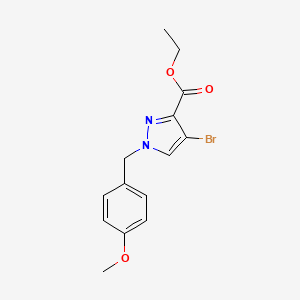

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, a methoxybenzyl group at the 1-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.

Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Methoxybenzyl Group: The 1-position of the pyrazole ring is functionalized with a methoxybenzyl group through a nucleophilic substitution reaction.

Esterification: Finally, the carboxyl group at the 3-position is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

Oxidation: Formation of 4-methoxybenzyl aldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-hydro-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Substitution: Formation of 4-amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate or 4-thio-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

- Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

- Ethyl 4-fluoro-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

- Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Comparison: Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Biological Activity

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

- Molecular Formula : C₁₄H₁₅BrN₂O₃

- Molecular Weight : 339.1845 g/mol

- CAS Number : 2803477-09-8

- Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Compounds with similar structures have shown selective inhibition of COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit inflammatory responses in various experimental models.

| Study | Model | Findings |

|---|---|---|

| Sivaramakarthikeyan et al. (2022) | Carrageenan-induced paw edema in rats | Showed significant reduction in edema, indicating potent anti-inflammatory effects. |

| Abdellatif et al. (2022) | In vitro COX-1/COX-2 inhibition assay | Demonstrated selective COX-2 inhibition with an IC₅₀ value comparable to established NSAIDs. |

Analgesic Activity

The analgesic properties of this compound have also been investigated. In vivo studies suggest that it effectively reduces pain responses, likely through its anti-inflammatory mechanisms.

| Study | Model | Findings |

|---|---|---|

| Research on pyrazole derivatives (2022) | Pain models in rodents | Ethyl 4-bromo derivative exhibited significant analgesic activity, reducing pain scores substantially. |

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Effects

In a controlled study involving rats, this compound was administered to assess its anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated a marked decrease in paw swelling compared to the control group, suggesting a strong anti-inflammatory effect mediated by COX inhibition.

Case Study 2: Safety Profile Assessment

A histopathological examination was conducted post-treatment to evaluate any potential gastric toxicity associated with the compound. Results indicated minimal degenerative changes in gastric tissues, supporting its safety profile relative to traditional NSAIDs.

Properties

IUPAC Name |

ethyl 4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNXXAXWFLJGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.